Cas no 2228867-50-1 (1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol)

1-Amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol is a brominated thiophene derivative featuring an amino alcohol functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks and pharmacologically active intermediates. The presence of both amino and hydroxyl groups enables further functionalization, while the bromine substituent offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its structural features make it a valuable building block for medicinal chemistry applications, including the development of targeted small molecules. The compound is typically handled under inert conditions to preserve stability.
1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol structure
2228867-50-1 structure
Product Name:1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol
CAS No:2228867-50-1
MF:C8H12BrNOS
MW:250.155980110168
CID:6448608
PubChem ID:165781562
Update Time:2025-05-21

1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol
    • 2228867-50-1
    • EN300-1919902
    • Inchi: 1S/C8H12BrNOS/c1-5-4-12-7(8(5)9)2-6(11)3-10/h4,6,11H,2-3,10H2,1H3
    • InChI Key: LYXMTVUUYQNFAC-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CSC=1CC(CN)O

Computed Properties

  • Exact Mass: 248.98230g/mol
  • Monoisotopic Mass: 248.98230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.5Ų

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Additional information on 1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol

1-Amino-3-(3-Bromo-4-Methylthiophen-2-yl)Propan-2-ol: A Comprehensive Overview

The compound 1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol (CAS No: 2228867-50-1) is a structurally complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique combination of functional groups, including an amino group, a hydroxyl group, and a substituted thiophene ring. The presence of these groups makes it a versatile building block for synthesizing advanced materials and bioactive molecules.

Recent studies have highlighted the importance of thiophene-containing compounds in the development of novel materials for electronic applications. The thiophene ring in this compound is a key feature, as it contributes to the molecule's aromaticity and electronic properties. Researchers have explored the use of such compounds in the synthesis of conductive polymers and organic semiconductors, which are critical components in modern electronics such as flexible displays and thin-film transistors.

The amino group present in this compound adds another layer of functionality. Amino groups are known for their ability to participate in hydrogen bonding and nucleophilic reactions, making them valuable in drug design and catalysis. In the context of drug discovery, compounds with amino groups are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

The hydroxyl group in this molecule further enhances its versatility by enabling it to act as a chelating agent or participate in esterification reactions. This property has been leveraged in the synthesis of bioactive esters and complex organic frameworks.

Recent advancements in synthetic chemistry have made it possible to efficiently synthesize 1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol using multi-component reactions and catalytic processes. These methods not only improve the yield but also reduce the environmental impact of the synthesis, aligning with the principles of green chemistry.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its structure allows for easy modification, enabling researchers to explore its potential as a lead compound for treating various diseases. For instance, derivatives of this compound have been tested for their anti-inflammatory and antioxidant properties, which are essential for developing new therapeutic agents.

Moreover, the bromine atom attached to the thiophene ring introduces additional reactivity, making this compound suitable for various substitution reactions. This feature has been exploited in the synthesis of biologically active molecules with improved pharmacokinetic profiles.

From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their environmental impact. Recent studies have focused on biodegradation mechanisms under aerobic and anaerobic conditions, providing insights into how these compounds can be safely disposed of or recycled.

In conclusion, 1-amino-3-(3-bromo-4-methylthiophen-2-yl)propan-2-ol (CAS No: 2228867

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